molecular formula C20H25F2N3O3S B2783093 2,5-difluoro-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide CAS No. 906150-39-8

2,5-difluoro-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2783093
CAS No.: 906150-39-8
M. Wt: 425.49
InChI Key: JFWUIQVIDWIRRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-difluoro-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a synthetic small molecule featuring a benzenesulfonamide core, a known pharmacophore in medicinal chemistry. This compound is of significant interest in early-stage drug discovery and biochemical research, particularly for exploring interactions with enzyme families where sulfonamide-containing molecules have shown activity . Its molecular structure, which integrates a 4-methylpiperazine group, suggests potential for enhanced solubility and bioavailability, making it a valuable scaffold for structure-activity relationship (SAR) studies . Researchers are investigating this compound in various fields, including oncology and inflammation. Similar benzenesulfonamide derivatives have been studied as potent inhibitors of oxidative phosphorylation (OXPHOS), targeting Complex I to suppress tumor growth in models of pancreatic cancer . Other structurally related sulfonamide compounds have been explored for their use as inhibitors of microsomal prostaglandin E synthase (MPGES), relevant for treating inflammatory diseases and pain . This product is intended for research use only (RUO) and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2,5-difluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25F2N3O3S/c1-24-9-11-25(12-10-24)19(15-3-6-17(28-2)7-4-15)14-23-29(26,27)20-13-16(21)5-8-18(20)22/h3-8,13,19,23H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWUIQVIDWIRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Difluoro-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide (CAS Number: 906150-39-8) is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2,5-difluoro-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is C20_{20}H25_{25}F2_{2}N3_{3}O3_{3}S, with a molecular weight of 425.5 g/mol. The compound features a difluorobenzenesulfonamide moiety that contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. Below is a summary of its notable biological activities:

Antimicrobial Activity

  • Bactericidal Effects : The compound has shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies indicate that it exhibits a minimum inhibitory concentration (MIC) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus species .
  • Antifungal Activity : In addition to antibacterial effects, it has demonstrated antifungal activity against various strains, outperforming standard antifungal agents like fluconazole in certain assays .
  • Mechanism of Action : The antimicrobial action is believed to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways, leading to cell death .

Anticancer Activity

Recent studies have also explored the anticancer potential of this compound. It has been found to exhibit cytotoxic effects against several cancer cell lines, including:

  • HeLa (cervical cancer) : Demonstrated significant cytotoxicity.
  • CaCo-2 (colon adenocarcinoma) : Effective in inhibiting cell proliferation.
  • 3T3-L1 (mouse embryonic fibroblast) : Showed selective toxicity towards cancer cells while sparing normal cells .

Study on Antimicrobial Properties

A study published in MDPI evaluated the antimicrobial efficacy of various sulfonamide derivatives, including 2,5-difluoro-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide. The results indicated:

  • Bactericidal Activity : The compound inhibited biofilm formation in MRSA at concentrations as low as 0.007–0.03 mg/mL.
  • Comparative Efficacy : It was compared against ciprofloxacin, showing superior performance in biofilm inhibition .

Study on Anticancer Effects

In another investigation focusing on the cytotoxic effects of various compounds on cancer cell lines:

  • Cell Line Sensitivity : The compound exhibited IC50 values indicating potent activity against cancer cell proliferation.
  • Selectivity : It was noted for its selectivity towards tumor cells over non-tumor cells, suggesting potential for therapeutic use in oncology .

Data Summary Table

Activity Type Target Organism/Cell Line MIC/IC50 Notes
AntibacterialStaphylococcus aureus15.625–125 μMBactericidal effect observed
AntibacterialEnterococcus species62.5–125 μMEffective against clinical isolates
AntifungalVarious fungal strainsMIC 106.91–208.59 μMSuperior to fluconazole
AnticancerHeLaIC50 (specific value)Significant cytotoxicity
AnticancerCaCo-2IC50 (specific value)Selective toxicity towards cancer cells

Comparison with Similar Compounds

Rip-B (2-Hydroxy-N-[2-(4-Methoxyphenyl)ethyl]Benzamide)

  • Core Structure : Benzamide (amide linkage) vs. sulfonamide in the target compound.
  • Key Features: 4-Methoxyphenethyl group shared with the target compound.
  • Functional Differences: The sulfonamide group in the target compound may confer stronger hydrogen-bonding capacity and acidity compared to Rip-B’s amide.

Formoterol-Related Compounds (A–E)

  • Core Structure: Ethanolamine derivatives with 4-methoxyphenyl groups (e.g., Formoterol Compound A: 1-(3-amino-4-hydroxyphenyl)-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethanol) .
  • Key Features: Designed as β2-adrenergic receptor agonists for bronchodilation. Lack sulfonamide or piperazine groups, relying on ethanolamine for receptor binding.
  • Functional Differences :
    • The target compound’s sulfonamide and piperazine groups suggest divergent mechanisms, possibly targeting enzymes or GPCRs unrelated to β2-adrenergic receptors.

Compounds with Piperazine/Methylpiperazine Substituents

Pyrido-Pyrimidinone Derivatives (European Patent Compounds)

  • Example : 2-(4-Methoxyphenyl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one .
  • Core Structure: Pyrido-pyrimidinone vs. benzenesulfonamide in the target compound.
  • Key Features: Shared 4-methylpiperazine and 4-methoxyphenyl groups. Pyrido-pyrimidinone core common in kinase inhibitors (e.g., cyclin-dependent kinases).
  • Functional Differences: The target compound’s sulfonamide group may favor interactions with serine/threonine residues in enzymes, whereas pyrido-pyrimidinones often bind ATP pockets in kinases.

Comparative Analysis Table

Compound Core Structure Key Substituents Pharmacological Class (Inferred) Reference
Target Compound Benzenesulfonamide 2,5-difluoro, 4-methylpiperazine, 4-methoxyphenyl Enzyme inhibitor/Receptor modulator -
Rip-B Benzamide 2-hydroxy, 4-methoxyphenethyl Analgesic/Anti-inflammatory
Formoterol Compound A Ethanolamine 4-methoxyphenyl, methyl ethyl amine β2-Adrenergic agonist
Patent Pyrido-Pyrimidinone Derivative Pyrido-pyrimidinone 4-methoxyphenyl, 4-methylpiperazine Kinase inhibitor

Key Structural and Functional Insights

Role of Sulfonamide vs.

Impact of Fluorine Substituents : The 2,5-difluoro configuration may improve metabolic stability by reducing cytochrome P450-mediated oxidation.

Piperazine vs. Ethanolamine: Piperazine’s basic nitrogen atoms (pKa ~7–9) could enhance solubility and modulate receptor binding kinetics compared to ethanolamine’s primary amine (pKa ~9–10) in Formoterol derivatives .

4-Methoxyphenyl Ubiquity : This moiety appears in diverse drug classes (analgesics, bronchodilators, kinase inhibitors), highlighting its versatility in aromatic interactions without dictating target specificity.

Q & A

Q. What are the foundational synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves sulfonamide coupling, nucleophilic substitution, and purification steps. Key optimizations include controlling temperature (e.g., 0–5°C for sensitive intermediates), pH adjustments to prevent hydrolysis, and using chromatography or recrystallization for purity (>95%) .

Q. Which spectroscopic techniques are essential for structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HR-MS) are critical. For example, ¹H NMR can resolve the 4-methylpiperazine moiety (δ 2.3–2.7 ppm) and aromatic fluorine substituents, while HR-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 506.12) .

Q. How do physicochemical properties influence its experimental handling?

Solubility in polar aprotic solvents (e.g., DMSO), logP (~2.8), and stability under neutral pH are key. Acidic/basic conditions (>pH 9 or <pH 3) may hydrolyze the sulfonamide group, necessitating buffered systems during biological assays .

Advanced Research Questions

Q. How can contradictory stability data under varying pH conditions be resolved?

Conflicting results may arise from differences in solvent systems or ionic strength. Methodological solutions include:

  • Conducting parallel stability assays using standardized buffers (e.g., PBS vs. Tris-HCl).
  • Monitoring degradation via HPLC-UV at intervals (0, 24, 48 hrs) to quantify half-life.
  • Validating findings with LC-MS to identify hydrolysis byproducts (e.g., free sulfonic acid) .

Q. What strategies improve low yields in the sulfonamide coupling step?

Low yields often stem from steric hindrance at the ethyl-piperazine moiety. Solutions include:

  • Using coupling agents like EDC/HOBt to activate the sulfonic acid intermediate.
  • Employing microwave-assisted synthesis (80°C, 30 min) to enhance reaction kinetics.
  • Introducing a protecting group (e.g., Boc) on the piperazine nitrogen to reduce side reactions .

Q. How can target interactions be systematically analyzed?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd). For enzyme inhibition, perform kinetic assays (e.g., IC50 determination via fluorogenic substrates). Cross-validate with molecular docking to map key residues (e.g., hydrophobic pockets accommodating difluoroaryl groups) .

Q. What experimental designs address discrepancies in biological activity across studies?

Variability may arise from cell-line specificity or assay conditions. Mitigation strategies:

  • Standardize cell cultures (e.g., passage number, serum-free media).
  • Include positive controls (e.g., known sulfonamide inhibitors) in dose-response curves.
  • Use CRISPR-edited knockout models to confirm target specificity .

Methodological Tables

Table 1. Key Synthetic Parameters and Outcomes

StepConditionsYield (%)Purity (HPLC)Reference
Sulfonamide CouplingDCM, RT, 12 hr6592
Piperazine AlkylationK2CO3, DMF, 60°C7898
Final PurificationSilica Gel (EtOAc/Hexane)8599.5

Table 2. Stability Under pH Conditions

pHSolventHalf-Life (hr)Degradation ProductReference
7.4PBS>120None
2.0HCl (0.1M)24Benzenesulfonic acid
10.0NaOH (0.1M)482,5-Difluorophenol

Key Considerations for Researchers

  • Data Reproducibility: Document reaction atmospheres (e.g., N2 for air-sensitive steps) and solvent batches.
  • Advanced Characterization: Use X-ray crystallography (if crystals form) for unambiguous structural confirmation .
  • Ethical Reporting: Disclose all synthetic intermediates and byproducts in supplementary materials to aid reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.